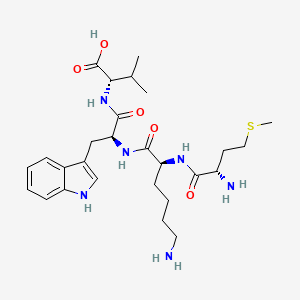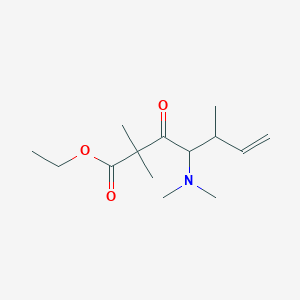![molecular formula C12H21NO4 B12519291 (3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a cyclopropyl group. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopropyl group is introduced through a cyclopropanation reaction, which can be carried out using diazomethane or other cyclopropanating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be removed through acid-catalyzed hydrolysis using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Removal of the Boc group to yield the free amine.
Wissenschaftliche Forschungsanwendungen
(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability during chemical reactions, allowing for selective modification of other functional groups. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-[(tert-butoxycarbonyl)amino]heptanoic acid
- (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoic acid
Uniqueness
(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds that require specific conformational constraints or enhanced reactivity.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
(3S)-4-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(7-10(14)15)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
HHQZEJWXWCJVFC-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)CC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
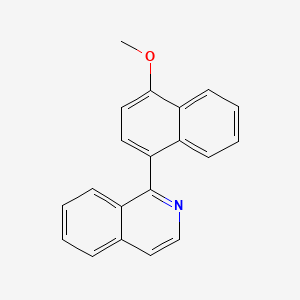
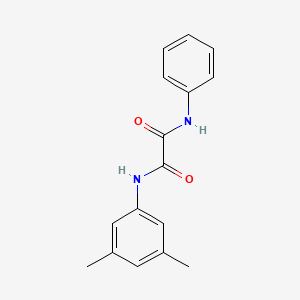
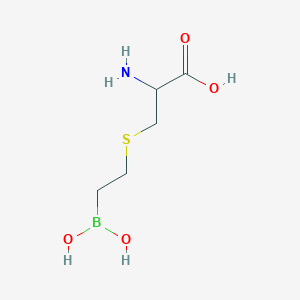
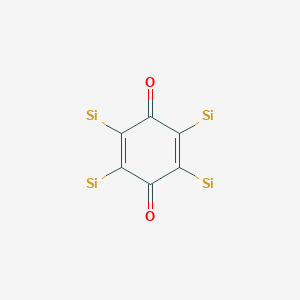

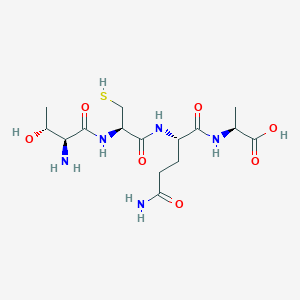
![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
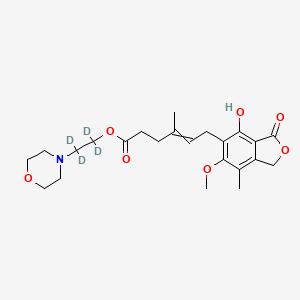
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
